3-Amino-3-(azetidin-3-yl)propan-1-ol
Description
3-Amino-3-(azetidin-3-yl)propan-1-ol is a β-amino alcohol derivative characterized by a central propan-1-ol backbone substituted with an amino group and an azetidin-3-yl moiety. Azetidine, a four-membered saturated heterocyclic ring containing one nitrogen atom, confers unique steric and electronic properties to the compound.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-amino-3-(azetidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H14N2O/c7-6(1-2-9)5-3-8-4-5/h5-6,8-9H,1-4,7H2 |
InChI Key |
VQPRDZNYTXZSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(azetidin-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(azetidin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of N-substituted azetidine derivatives.
Scientific Research Applications
3-Amino-3-(azetidin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(azetidin-3-yl)propan-1-ol involves its interaction with biological molecules. The azetidine ring can act as a pharmacophore, interacting with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Amino-3-(azetidin-3-yl)propan-1-ol with key analogs, focusing on molecular properties, substituent effects, and hazards:
Key Observations:
Boiling points correlate with molecular weight and hydrogen-bonding capacity. For example, 3-aminopropan-1-ol (75.1 g/mol) has a boiling point of 187°C due to strong intermolecular hydrogen bonds , while bulkier derivatives lack reported data but are expected to have higher boiling points.
Reactivity and Synthetic Utility :
- Azetidine’s ring strain may increase reactivity in nucleophilic or ring-opening reactions compared to saturated aliphatic amines. This contrasts with aryl-substituted analogs, where electronic effects (e.g., electron-withdrawing chlorine) dominate reactivity .
- The primary alcohol group in all compounds enables esterification or oxidation, but steric hindrance from substituents (e.g., benzyl, azetidinyl) may slow reaction kinetics .
Hydrochloride salts (e.g., (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol HCl) are more water-soluble but require precautions against eye irritation (H319) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
